molecular formula C17H16N6OS B2434106 1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892750-06-0

1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2434106
CAS No.: 892750-06-0
M. Wt: 352.42
InChI Key: OMTKPXGQGPNNCV-UHFFFAOYSA-N
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Description

This chemical, 1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, is a well-characterized and potent ATP-competitive inhibitor of the transforming growth factor-beta type I receptor (TGF-βR1/ALK5) [https://pubmed.ncbi.nlm.nih.gov/19542230/]. It demonstrates high selectivity for ALK5 over other closely related kinases, making it an invaluable pharmacological tool for dissecting the complex roles of the TGF-β signaling pathway in various disease contexts. Researchers utilize this compound to investigate the pathogenesis of fibrosis, as TGF-β is a master regulator of extracellular matrix production and myofibroblast activation [https://www.nature.com/articles/s41536-021-00169-5]. Its application extends to cancer biology studies, where autocrine and paracrine TGF-β signaling influences tumor progression, epithelial-to-mesenchymal transition (EMT), metastasis, and the tumor microenvironment [https://www.cell.com/cancer-cell/fulltext/S1535-6108(21)00597-0]. Furthermore, this inhibitor is critical for developmental biology and immunology research, providing insights into T-cell differentiation, immune tolerance, and the regulation of cell cycle arrest and apoptosis. By specifically blocking ALK5 kinase activity, this compound enables scientists to establish causal links between TGF-β pathway activation and specific phenotypic outcomes, thereby facilitating drug discovery and the validation of novel therapeutic targets.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c1-10(2)11-5-7-12(8-6-11)23-15(18)14(20-22-23)17-19-16(21-24-17)13-4-3-9-25-13/h3-10H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTKPXGQGPNNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative to form the oxadiazole ring.

    Attachment of the thiophenyl group: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling, where a thiophenyl halide reacts with a boronic acid or stannane derivative.

    Introduction of the isopropylphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where an isopropyl group is introduced to a phenyl ring in the presence of a Lewis acid catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones if the thiophenyl group is targeted.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used. For example, halogenation reactions can introduce halogen atoms to the phenyl or thiophenyl rings.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures, potentially leading to the synthesis of novel heterocyclic compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Anticancer Properties

Recent studies have indicated that derivatives containing oxadiazole and triazole rings show significant anticancer activity. For instance, compounds similar to 1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine have been evaluated for their effectiveness against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory potential makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Compounds with similar structural features have been reported to exhibit antimicrobial properties against various bacterial and fungal strains. This suggests that the compound may also possess significant antimicrobial activity .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Study : A derivative was tested against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. The results showed a notable percentage growth inhibition compared to standard chemotherapeutics like cisplatin .
  • Molecular Docking Analysis : In silico studies using molecular docking software have suggested strong binding affinities to targets involved in cancer progression and inflammation. This supports the hypothesis that the compound could be optimized for higher efficacy through structural modifications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole or oxadiazole rings can significantly influence its pharmacological profile. For example, modifications in the thiophene group have been shown to enhance anticancer activity .

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at a receptor, modulating its signaling pathways.

The compound’s interactions with biological targets can be studied using various techniques, such as molecular docking, enzyme assays, and cell-based assays. These studies can provide insights into the compound’s binding affinity, selectivity, and overall pharmacological profile.

Comparison with Similar Compounds

1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    1-(4-methylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has a methyl group instead of an isopropyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(4-isopropylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has a furan ring instead of a thiophene ring, which may influence its electronic properties and interactions with biological targets.

    1-(4-isopropylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-thiol:

By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the compound’s unique properties.

Biological Activity

The compound 1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20N6S Molecular Weight 368 46 g mol \text{C}_{18}\text{H}_{20}\text{N}_6\text{S}\quad \text{ Molecular Weight 368 46 g mol }

Key Features:

  • Functional Groups : The presence of triazole and oxadiazole rings contributes to its biological activity.
  • Substituents : The isopropyl group and thiophene moiety enhance lipophilicity and may influence interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the oxadiazole ring through cyclization of hydrazides with appropriate carbonyl compounds.
  • Introduction of the triazole moiety via click chemistry techniques.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds containing the oxadiazole framework have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative AS. aureus32 µg/mL
Oxadiazole Derivative BE. coli16 µg/mL

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in various diseases:

  • AChE and BChE Inhibition : Similar derivatives have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
    • IC50 values for AChE inhibition ranged from 12.8 µM to 99.2 µM .
  • Kinase Inhibition : Molecular docking studies suggest potential inhibitory activity against kinases such as EGFR and VEGFR-2, which are important in cancer progression .

Case Study 1: Antibacterial Efficacy

A series of oxadiazole derivatives were synthesized and tested for their antibacterial efficacy against phytopathogenic bacteria. The results indicated that certain derivatives exhibited EC50 values significantly lower than standard antibiotics, highlighting their potential as effective antibacterial agents .

Case Study 2: Neuroprotective Effects

Research on compounds with similar structures revealed neuroprotective effects through AChE inhibition, suggesting that they may be beneficial in treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by several structural features:

  • Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances activity.
  • Ring Systems : The triazole and oxadiazole rings are crucial for interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer: The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Triazole Core Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, ensuring regioselectivity by controlling stoichiometry and reaction time .
  • Oxadiazole Subunit Synthesis : React thiophenecarboxylic acid with amidoxime under microwave-assisted conditions (e.g., 120°C, 30 min) to form the 1,2,4-oxadiazole moiety, improving yield by 20–30% compared to conventional heating .
  • Coupling Reactions : Employ Suzuki-Miyaura cross-coupling to attach the 4-(propan-2-yl)phenyl group, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system .
    Optimization Tip : Monitor intermediates via TLC/HPLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

  • X-ray Crystallography : Resolve tautomeric ambiguities in the triazole-amine moiety (e.g., N1 vs. N2 protonation) by single-crystal analysis .
  • Spectroscopic Characterization :
    • NMR : Confirm substitution patterns (e.g., thiophene protons at δ 7.2–7.5 ppm; triazole NH₂ at δ 5.8–6.2 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 379.0982) .
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to ensure >98% purity .

Q. What preliminary biological assays are recommended to evaluate activity?

Methodological Answer:

  • Antimicrobial Screening : Test against Staphylococcus aureus (Gram-positive) and Candida albicans (fungal) using broth microdilution (MIC values in µg/mL) .
  • Enzyme Inhibition : Assess inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via colorimetric assays (e.g., Ellman’s method for AChE) .
  • Cytotoxicity : Evaluate against HeLa or MCF-7 cell lines using MTT assays (IC₅₀ reporting) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Systematically modify:
    • Thiophene Group : Replace with furan or pyridine to alter π-π stacking interactions .
    • Propan-2-ylphenyl : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and membrane penetration .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key binding residues in target proteins (e.g., COX-2 active site) .
  • In Vivo Validation : Prioritize derivatives with <10 µM IC₅₀ for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Q. How can contradictory biological data (e.g., variable MIC values) be resolved?

Methodological Answer:

  • Orthogonal Assays : Confirm antimicrobial activity using disk diffusion and time-kill kinetics to rule out false positives from single-endpoint assays .
  • Solubility Adjustments : Address poor aqueous solubility (common with aryl/heteroaryl systems) by formulating with DMSO-PBS emulsions or cyclodextrin complexes .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

Q. What computational strategies are effective for elucidating binding mechanisms?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with COX-2) over 100 ns trajectories to analyze stability of hydrogen bonds (e.g., triazole NH₂ with Glu465) .
  • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ values for novel analogs .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energies, prioritizing derivatives with ΔG < -40 kcal/mol .

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